

# Commercial Availability and Technical Profile of Purified Epigomisin O for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, securing a reliable source of high-purity **Epigomisin O** is a critical first step in exploring its therapeutic potential. This technical guide provides an overview of commercial suppliers, available quantitative data, and insights into its mechanism of action, with a focus on its impact on key cellular signaling pathways.

**Epigomisin O**, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra plants, has garnered interest within the scientific community for its potential pharmacological activities. Several specialized chemical suppliers offer purified **Epigomisin O** for research purposes.

### **Commercial Suppliers**

Two prominent commercial suppliers of purified **Epigomisin O** are:

- MedChemExpress: This supplier provides Epigomisin O for research use only and offers various quantities.
- ChemFaces: ChemFaces also lists Epigomisin O, providing its CAS number (73036-31-4)
  and offering it for research applications.

# Physicochemical and Technical Data

A summary of the available quantitative data for **Epigomisin O** from commercial suppliers is presented in Table 1. This information is crucial for accurate experimental design and solution



preparation.

Table 1: Quantitative Data for Purified **Epigomisin O** 

Parameter	MedChemExpress	ChemFaces
Purity	Not explicitly stated	≥98.0% (per Certificate of Analysis)
Molecular Formula	C23H28O7	C23H28O7
Molecular Weight	416.47 g/mol	416.47 g/mol
Solubility	DMSO: ≥25 mg/mL	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage (Solution)	-80°C (6 months); -20°C (1 month)	-20°C
Storage (Solid)	-20°C (3 years); 4°C (2 years)	2-8°C (24 months)

## **Mechanism of Action and Key Signaling Pathways**

While research specifically on **Epigomisin O** is emerging, studies on related lignans from Schisandra provide strong indications of its likely mechanisms of action. The anti-inflammatory and neuroprotective effects of these compounds are often attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

#### NF-κB Signaling Pathway

The NF- $\kappa$ B pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B $\alpha$ , leading to its ubiquitination and subsequent degradation. This allows the NF- $\kappa$ B p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans from Schisandra have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

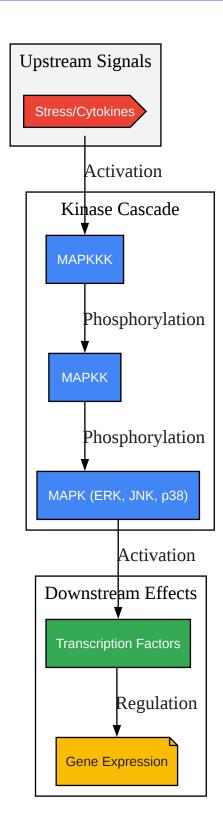


Figure 1: Canonical NF-kB Signaling Pathway.

### **MAPK Signaling Pathway**

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Gomisin N, a lignan structurally related to **Epigomisin O**, has been shown to suppress the phosphorylation of ERK and JNK, suggesting an inhibitory effect on this pathway.





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Figure 2: General MAPK Signaling Cascade.



#### **Experimental Protocols**

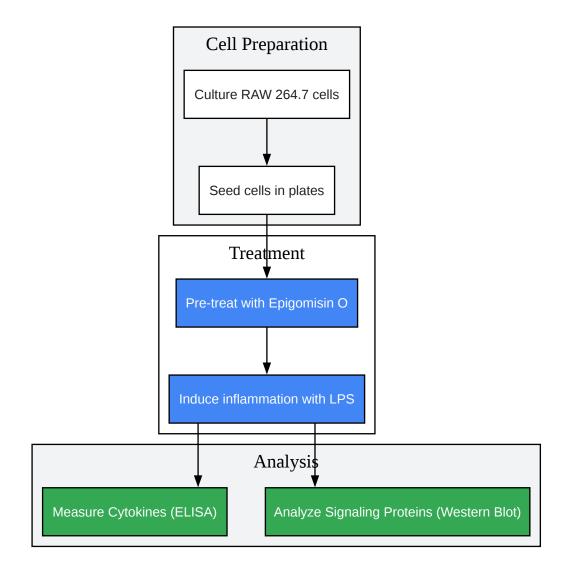
While specific, detailed experimental protocols for **Epigomisin O** are not yet widely published, the following outlines general methodologies that can be adapted for its study based on research with related lignans.

#### **Anti-Inflammatory Activity Assay (in vitro)**

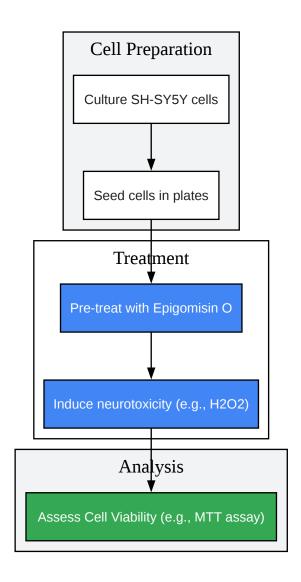
This protocol describes a general workflow to assess the anti-inflammatory effects of **Epigomisin O** on cultured macrophages.

- Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Treatment: Seed cells in appropriate culture plates. Pre-treat cells with varying concentrations of **Epigomisin O** (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
- Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 μg/mL for a specified time (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
- Analysis:
  - Cytokine Measurement: Collect the cell culture supernatant and measure the levels of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
  - Western Blot for Signaling Proteins: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key signaling proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.









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 To cite this document: BenchChem. [Commercial Availability and Technical Profile of Purified Epigomisin O for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150119#commercial-suppliers-of-purified-epigomisin-o]

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